2,4,6-Tribromophenyl 2-ethylhexanoate
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Overview
Description
2,4,6-Tribromophenyl 2-ethylhexanoate: is an organic compound with the molecular formula C14H17Br3O2 and a molecular weight of 457 g/mol . It is a derivative of 2,4,6-tribromophenol and 2-ethylhexanoic acid, combining the properties of both parent compounds. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromophenyl 2-ethylhexanoate typically involves the esterification of 2,4,6-tribromophenol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The raw materials are sourced in bulk, and the reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromophenyl 2-ethylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids.
Reduction Products: Reduced forms, such as alcohols or amines.
Hydrolysis Products: 2,4,6-tribromophenol and 2-ethylhexanoic acid.
Scientific Research Applications
Chemistry: 2,4,6-Tribromophenyl 2-ethylhexanoate is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable building block for creating complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on various biological systems. It serves as a model compound for understanding the interactions between brominated compounds and biological molecules .
Medicine: While not directly used as a drug, this compound is studied for its potential pharmacological properties. Researchers investigate its effects on cellular pathways and its potential as a lead compound for drug development .
Industry: In industrial applications, this compound is used as a flame retardant additive in plastics and other materials. Its brominated structure provides fire-resistant properties, making it valuable in manufacturing fire-safe products .
Mechanism of Action
The mechanism of action of 2,4,6-tribromophenyl 2-ethylhexanoate involves its interaction with various molecular targets. The bromine atoms in the phenyl ring can form halogen bonds with biological molecules, affecting their structure and function. This compound can also interact with cellular membranes, altering their properties and influencing cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Membranes: By integrating into cellular membranes, it can affect membrane fluidity and permeability.
Comparison with Similar Compounds
2,4,6-Tribromophenol: A precursor to 2,4,6-tribromophenyl 2-ethylhexanoate, used in similar applications.
2-Ethylhexanoic Acid: Another precursor, used in the synthesis of various esters.
2,4-Dibromophenyl 2-ethylhexanoate: A related compound with two bromine atoms instead of three.
Uniqueness: this compound is unique due to its combination of a brominated phenyl ring and an ethylhexanoate ester. This structure imparts specific chemical properties, such as enhanced flame retardancy and reactivity, making it valuable in various applications .
Properties
CAS No. |
84852-57-3 |
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Molecular Formula |
C14H17Br3O2 |
Molecular Weight |
456.99 g/mol |
IUPAC Name |
(2,4,6-tribromophenyl) 2-ethylhexanoate |
InChI |
InChI=1S/C14H17Br3O2/c1-3-5-6-9(4-2)14(18)19-13-11(16)7-10(15)8-12(13)17/h7-9H,3-6H2,1-2H3 |
InChI Key |
HQVZMRPSXXNTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
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